Cas no 2168099-01-0 (3-(5-aminopiperidin-3-yl)benzoic acid)

3-(5-Aminopiperidin-3-yl)benzoic acid is a versatile intermediate in organic synthesis and pharmaceutical research. Its structure combines a benzoic acid moiety with an aminopiperidine group, offering dual functionality for further derivatization. The compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a scaffold for targeting various receptors or enzymes. The presence of both amine and carboxylic acid groups allows for selective modifications, enhancing its utility in peptide coupling reactions or as a building block for heterocyclic systems. Its well-defined stereochemistry and purity make it suitable for high-precision applications in drug discovery and development.
3-(5-aminopiperidin-3-yl)benzoic acid structure
2168099-01-0 structure
Product name:3-(5-aminopiperidin-3-yl)benzoic acid
CAS No:2168099-01-0
MF:C12H16N2O2
MW:220.267642974854
CID:6275767
PubChem ID:165566451

3-(5-aminopiperidin-3-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(5-aminopiperidin-3-yl)benzoic acid
    • 2168099-01-0
    • EN300-1477289
    • Inchi: 1S/C12H16N2O2/c13-11-5-10(6-14-7-11)8-2-1-3-9(4-8)12(15)16/h1-4,10-11,14H,5-7,13H2,(H,15,16)
    • InChI Key: OJKWGJJZAKZBNH-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC(=C1)C1CNCC(C1)N)=O

Computed Properties

  • Exact Mass: 220.121177757g/mol
  • Monoisotopic Mass: 220.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 75.4Ų

3-(5-aminopiperidin-3-yl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1477289-100mg
3-(5-aminopiperidin-3-yl)benzoic acid
2168099-01-0
100mg
$1068.0 2023-09-28
Enamine
EN300-1477289-1.0g
3-(5-aminopiperidin-3-yl)benzoic acid
2168099-01-0
1g
$0.0 2023-06-06
Enamine
EN300-1477289-10000mg
3-(5-aminopiperidin-3-yl)benzoic acid
2168099-01-0
10000mg
$5221.0 2023-09-28
Enamine
EN300-1477289-50mg
3-(5-aminopiperidin-3-yl)benzoic acid
2168099-01-0
50mg
$1020.0 2023-09-28
Enamine
EN300-1477289-500mg
3-(5-aminopiperidin-3-yl)benzoic acid
2168099-01-0
500mg
$1165.0 2023-09-28
Enamine
EN300-1477289-1000mg
3-(5-aminopiperidin-3-yl)benzoic acid
2168099-01-0
1000mg
$1214.0 2023-09-28
Enamine
EN300-1477289-250mg
3-(5-aminopiperidin-3-yl)benzoic acid
2168099-01-0
250mg
$1117.0 2023-09-28
Enamine
EN300-1477289-5000mg
3-(5-aminopiperidin-3-yl)benzoic acid
2168099-01-0
5000mg
$3520.0 2023-09-28
Enamine
EN300-1477289-2500mg
3-(5-aminopiperidin-3-yl)benzoic acid
2168099-01-0
2500mg
$2379.0 2023-09-28

Additional information on 3-(5-aminopiperidin-3-yl)benzoic acid

Introduction to 3-(5-aminopiperidin-3-yl)benzoic acid (CAS No. 2168099-01-0)

3-(5-aminopiperidin-3-yl)benzoic acid (CAS No. 2168099-01-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The compound's structure includes a benzoic acid moiety and a piperidine ring with an amino group, which contribute to its pharmacological properties and biological activities.

The benzoic acid moiety is a common functional group found in many pharmaceuticals and is known for its ability to modulate various biological processes. The piperidine ring with an amino group at the 5-position adds further complexity and functionality, making 3-(5-aminopiperidin-3-yl)benzoic acid a promising candidate for drug discovery and development.

Recent studies have highlighted the potential of 3-(5-aminopiperidin-3-yl)benzoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are attributed to the compound's ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to its anti-inflammatory properties, 3-(5-aminopiperidin-3-yl)benzoic acid has also been investigated for its potential as an antitumor agent. Studies conducted by a team of researchers at the National Institutes of Health have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This makes it a potential candidate for the development of new anticancer drugs, particularly for treating solid tumors and hematological malignancies.

The pharmacokinetic properties of 3-(5-aminopiperidin-3-yl)benzoic acid have also been studied extensively. Research published in the European Journal of Pharmaceutical Sciences has shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral medication. The compound's low toxicity profile further enhances its attractiveness as a therapeutic agent.

Moreover, 3-(5-aminopiperidin-3-yl)benzoic acid has been explored for its neuroprotective effects. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. These findings suggest that 3-(5-aminopiperidin-3-yl)benzoic acid could be a valuable candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The synthesis of 3-(5-aminopiperidin-3-yl)benzoic acid has been optimized using various synthetic routes to improve yield and purity. One commonly used method involves the coupling reaction between 3-bromobenzoic acid and 5-amino-piperidine using palladium-catalyzed cross-coupling reactions. This approach not only ensures high yields but also allows for easy scale-up in industrial settings.

In conclusion, 3-(5-aminopiperidin-3-yl)benzoic acid (CAS No. 2168099-01-0) is a multifunctional compound with promising therapeutic potential. Its anti-inflammatory, antitumor, neuroprotective, and pharmacokinetic properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play a significant role in advancing medical treatments for various diseases.

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